molecular formula C11H22O B1237749 4-Methyl-3-decen-5-ol CAS No. 81782-77-6

4-Methyl-3-decen-5-ol

Cat. No.: B1237749
CAS No.: 81782-77-6
M. Wt: 170.29 g/mol
InChI Key: WSTQLNQRVZNEDV-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-decen-5-ol: is an organic compound with the molecular formula C11H22O . It is a colorless to pale yellow liquid with a powerful, rich, fresh, green, floral, violet-leaf-like odor. This compound is commonly used in modern perfume oils as a substitute for methyl alkynoates and is found in perfume oils for nearly all applications .

Mechanism of Action

Target of Action

4-Methyl-3-decen-5-ol, also known as Undecavertol®, is primarily used in the perfume industry . Its primary targets are the olfactory receptors in the nose, which are responsible for detecting and identifying smells .

Mode of Action

When this compound is applied in a perfume, it evaporates and interacts with the olfactory receptors in the nose. The compound binds to these receptors, triggering a signal that the brain interprets as a specific smell. In this case, this compound produces a powerful, rich, fresh, green, floral, violet-leaf-like odor .

Biochemical Pathways

This pathway begins with the binding of the compound to olfactory receptors and ends with the brain interpreting the signal as a specific smell .

Result of Action

The primary result of the action of this compound is the perception of a specific smell. When the compound binds to olfactory receptors, it triggers a signal that the brain interprets as a powerful, rich, fresh, green, floral, violet-leaf-like odor . This makes this compound a valuable ingredient in perfume oils .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in perfumes and diverse functional bases but is unstable in acid cleaners, antiperspirants, and very alkaline products . Additionally, the perception of the compound’s smell can be influenced by other scents present in the environment.

Biochemical Analysis

Biochemical Properties

4-Methyl-3-decen-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the Grignard reaction, where pentylmagnesium bromide reacts with 2-methyl-2-pentenal to produce this compound

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce phototoxicity in vitro, indicating its potential impact on cellular functions . Additionally, exposure-related observations in humans have provided insights into its biological effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses . The Grignard reaction mentioned earlier is a prime example of its molecular interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The substance is shown to be readily biodegradable, indicating its stability and degradation patterns in the environment . Long-term studies have highlighted its potential to mineralize quickly, reducing its long-term impact on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Repeated dose toxicity studies have shown that higher doses can lead to toxic effects, while lower doses may not exhibit significant adverse effects . These studies help in understanding the threshold levels and potential toxicities associated with varying dosages.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The substance’s biodegradability suggests its involvement in metabolic processes that lead to its quick mineralization in the environment .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining its overall impact on cellular functions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . Studies on its localization provide insights into its role in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-decen-5-ol is typically prepared by the Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal . The detailed procedure involves:

    Magnesium (2.4 g): is placed in 50 ml of absolute ether in an apparatus for Grignard reactions.

    n-Amyl bromide (15.0 g): is added dropwise while stirring under a nitrogen atmosphere, maintaining a slight boil.

  • After the addition, the mixture is held at reflux temperature for 30 minutes, then cooled to 10°C.
  • 2-Methyl-2-pentenal (7.85 g): is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The Grignard complex is decomposed with saturated ammonium chloride solution and ice, followed by washing with saturated sodium chloride solution and drying.
  • The solvent is evaporated, and the crude product is fractionally distilled to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of renewable materials is increasingly common to preserve natural resources .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-decen-5-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.

Major Products:

    Oxidation: 4-Methyl-3-decen-5-one.

    Reduction: 4-Methyl-3-decen.

    Substitution: 4-Methyl-3-decen-5-chloride or 4-Methyl-3-decen-5-bromide.

Scientific Research Applications

4-Methyl-3-decen-5-ol has various scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a fragrance component in perfumery.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a component in medicinal formulations.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Comparison with Similar Compounds

    4-Methyl-3-decen-5-one: An oxidized form of 4-Methyl-3-decen-5-ol with a carbonyl group.

    4-Methyl-3-decen-5-chloride: A substituted form with a chloride group.

    4-Methyl-3-decen-5-bromide: A substituted form with a bromide group.

Uniqueness: this compound is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to serve as a substitute for methyl alkynoates in perfumery highlights its importance in the fragrance industry .

Properties

IUPAC Name

(E)-4-methyldec-3-en-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTQLNQRVZNEDV-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=CCC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C(=C/CC)/C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Liquid
Record name 3-Decen-5-ol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

81782-77-6, 177772-08-6
Record name 3-Decen-5-ol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-3-decen-5-ol, (3E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decen-5-ol, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-methyl-3-decen-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-3-DECEN-5-OL, (3E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCC=C(C)C(CCCCC)OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2.4 g (0.1 g atom) of magnesium in 50 ml of absolute ether are placed in an apparatus which is customary for Grignard reactions. While stirring and under a protective gas atmosphere (nitrogen) there are subsequently added dropwise 15.0 g (0.1 mol) of n-amyl bromide in 50 ml of absolute ether so that, after initiation of the reaction, the ether constantly boils slightly. After completing the addition, the mixture is held at reflux temperature for a further 30 minutes, then cooled to 10° C. and a solution of 7.85 g (0.08 mol) of 2-methyl-2-pentenal in 20 ml of absolute ether is added dropwise. In order to complete the reaction, the mixture is stirred at room temperature for a further 12 hours. After decomposing the Grignard complex with saturated ammonium chloride solution and ice, the supernatant ethereal solution is washed with saturated sodium chloride solution and subsequently dried. After evaporating the solvent, there remain 13.6 g of crude product which are fractionally distilled. There are thus obtained 8.9 g of pure 4-methyl-3-decen-5-ol of boiling point 103° C./12 mm Hg, nD20 =1.4499.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.85 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-3-decen-5-ol
Reactant of Route 2
4-Methyl-3-decen-5-ol
Reactant of Route 3
4-Methyl-3-decen-5-ol
Reactant of Route 4
4-Methyl-3-decen-5-ol
Reactant of Route 5
4-Methyl-3-decen-5-ol
Reactant of Route 6
4-Methyl-3-decen-5-ol
Customer
Q & A

Q1: What is the main application of 4-methyl-3-decen-5-ol based on the provided research?

A1: The research primarily highlights the use of this compound as a fragrance material [] and a component in self-tanning cosmetic products []. Its presence contributes to the overall scent profile of fragrances and may also play a role in mitigating the odor of other active ingredients in self-tanning formulations.

Q2: How is this compound synthesized?

A2: One of the research articles outlines a synthetic route for this compound []. The process involves several steps:

    Q3: How is the synthesized this compound characterized?

    A3: The synthesized compound is characterized using spectroscopic techniques [].

    • GC (Gas Chromatography): This technique is employed to determine the purity of the synthesized this compound, which was reported to be greater than 98.0% [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.